(2R,3R)-2-Methyl-3-(1H-1,2,4-triazol-1-yl)chroman-4-one
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Overview
Description
(2R,3R)-2-Methyl-3-(1H-1,2,4-triazol-1-yl)chroman-4-one is a heterobicyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry for the synthesis of novel lead compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Methyl-3-(1H-1,2,4-triazol-1-yl)chroman-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a triazole derivative and a chromanone precursor, followed by cyclization under acidic or basic conditions . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-Methyl-3-(1H-1,2,4-triazol-1-yl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(2R,3R)-2-Methyl-3-(1H-1,2,4-triazol-1-yl)chroman-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of novel compounds with potential biological activities.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R)-2-Methyl-3-(1H-1,2,4-triazol-1-yl)chroman-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: A closely related compound with similar structural features but different biological activities.
Chroman-2-one: Another related compound with variations in the chromanone skeleton.
Triazole derivatives: Compounds containing the triazole ring, which may exhibit similar biological activities.
Uniqueness
(2R,3R)-2-Methyl-3-(1H-1,2,4-triazol-1-yl)chroman-4-one is unique due to its specific stereochemistry and combination of the chromanone and triazole moieties.
Biological Activity
(2R,3R)-2-Methyl-3-(1H-1,2,4-triazol-1-yl)chroman-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in drug discovery, particularly focusing on its effects against various pathogens.
The molecular formula of this compound is C12H12N4O, with a molecular weight of approximately 232.25 g/mol. The compound features a chroman core substituted with a triazole moiety, which is known to enhance biological activity.
Research indicates that compounds containing the triazole ring exhibit diverse biological activities. The triazole group is known for its ability to interact with various biological targets, including enzymes and receptors. The mechanism through which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Similar to other triazole derivatives, this compound may inhibit enzymes critical for pathogen survival.
- Disruption of Cellular Processes : The compound's interaction with cellular targets can lead to the disruption of vital processes such as DNA replication and protein synthesis.
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of triazole derivatives:
Study | Pathogen Tested | Result | Reference |
---|---|---|---|
Mycobacterium tuberculosis | MIC = 0.5 μg/mL | ||
Staphylococcus aureus | Inhibitory effect observed | ||
Candida albicans | Effective at low concentrations |
These findings suggest that this compound may possess significant antimicrobial activity against both bacterial and fungal pathogens.
Antitumor Activity
Triazole compounds have also been investigated for their antitumor properties. Studies indicate that:
- Cell Line Studies : this compound demonstrated cytotoxic effects on various cancer cell lines.
This data suggests that the compound may interfere with cancer cell proliferation and survival.
Case Studies
One notable case study involved the synthesis and biological evaluation of this compound derivatives to assess their efficacy against resistant strains of Mycobacterium tuberculosis. The study found that certain derivatives exhibited enhanced potency compared to standard treatments.
Properties
Molecular Formula |
C12H11N3O2 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
(2R,3R)-2-methyl-3-(1,2,4-triazol-1-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H11N3O2/c1-8-11(15-7-13-6-14-15)12(16)9-4-2-3-5-10(9)17-8/h2-8,11H,1H3/t8-,11-/m1/s1 |
InChI Key |
RIWYPHQPXKNKQX-LDYMZIIASA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C(=O)C2=CC=CC=C2O1)N3C=NC=N3 |
Canonical SMILES |
CC1C(C(=O)C2=CC=CC=C2O1)N3C=NC=N3 |
Origin of Product |
United States |
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